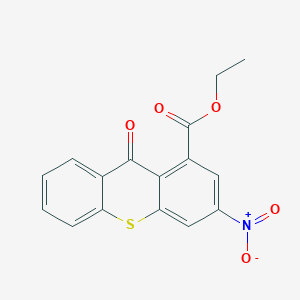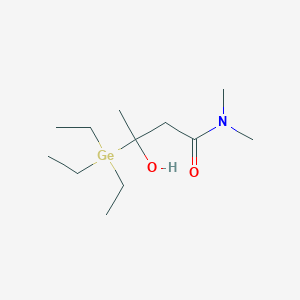
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide is an organic compound with the molecular formula C11H25NO2Ge This compound is characterized by the presence of a hydroxy group, a dimethylamino group, and a triethylgermyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide typically involves the reaction of N,N-dimethyl-3-hydroxybutanamide with triethylgermanium chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the butanamide backbone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: 3-Oxo-N,N-dimethyl-3-(triethylgermyl)butanamide.
Reduction: 3-Hydroxy-N,N-dimethylbutanamide.
Substitution: 3-Hydroxy-N,N-dimethyl-3-(substituted)butanamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of organogermanium compounds, which are of interest due to their unique chemical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide involves its interaction with specific molecular targets. The hydroxy and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the triethylgermyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-N,N-dimethylbutanamide: Lacks the triethylgermyl group, resulting in different chemical and biological properties.
N,N-Dimethyl-3-(triethylgermyl)butanamide:
3-Hydroxy-N,N-dimethyl-3-(trimethylsilyl)butanamide: Contains a trimethylsilyl group instead of a triethylgermyl group, leading to differences in chemical behavior and applications.
Uniqueness
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique reactivity. This makes it a valuable compound for research in organogermanium chemistry and its applications in various scientific fields .
Eigenschaften
CAS-Nummer |
82816-44-2 |
|---|---|
Molekularformel |
C12H27GeNO2 |
Molekulargewicht |
289.98 g/mol |
IUPAC-Name |
3-hydroxy-N,N-dimethyl-3-triethylgermylbutanamide |
InChI |
InChI=1S/C12H27GeNO2/c1-7-13(8-2,9-3)12(4,16)10-11(15)14(5)6/h16H,7-10H2,1-6H3 |
InChI-Schlüssel |
ZGNDRPNWCSCGLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C(C)(CC(=O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


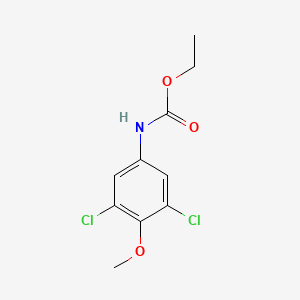
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
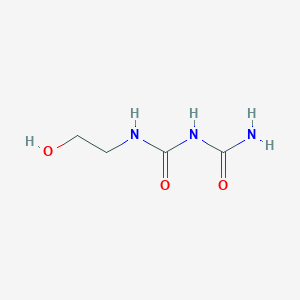
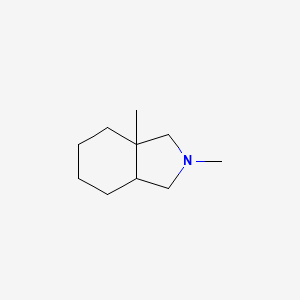
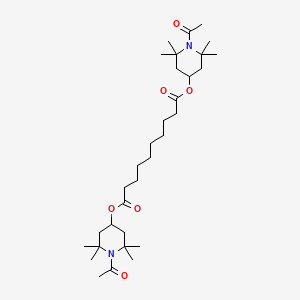
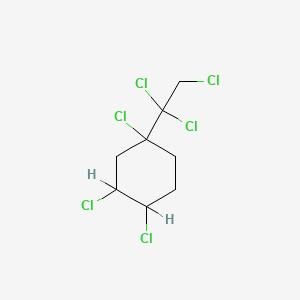
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
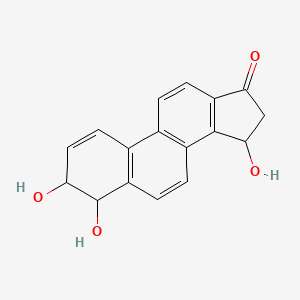

![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
